molecular formula C21H23N3O2 B228324 N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide

Cat. No. B228324
M. Wt: 349.4 g/mol
InChI Key: YMRNEIFMTYHGPJ-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MI-219 has been shown to have a high affinity for the MDM2 protein, which is known to play a critical role in the regulation of the tumor suppressor protein, p53. Inhibition of MDM2 by MI-219 has been shown to lead to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide works by inhibiting the interaction between MDM2 and p53. MDM2 is known to play a critical role in the regulation of p53, which is a tumor suppressor protein that is mutated in a large percentage of human cancers. Inhibition of MDM2 by N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide leads to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to activating p53, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to induce the expression of a number of downstream target genes, including p21 and Bax, which are involved in cell cycle arrest and apoptosis, respectively. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin, which are commonly overexpressed in cancer cells.

Advantages and Limitations for Lab Experiments

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in a wide range of experiments. In addition, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been extensively studied in preclinical models, making it a well-characterized tool for use in cancer research.
One limitation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to have limited activity against certain types of cancer cells, such as those that have mutations in the p53 pathway.

Future Directions

There are a number of future directions for research on N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide. One area of interest is the development of combination therapies that include N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide and other chemotherapeutic agents. Another area of interest is the development of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide analogs that have improved potency and selectivity for MDM2. Finally, there is interest in exploring the potential use of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide in combination with immunotherapy, as the activation of p53 has been shown to enhance the immune response to cancer cells.

Synthesis Methods

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide can be synthesized using a multi-step process that involves the condensation of 3-methylbutanal with isatin to form the corresponding oxindole. The oxindole is then reacted with aniline to form the imine intermediate, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then acetylated using acetic anhydride to form N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide.

Scientific Research Applications

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide

InChI

InChI=1S/C21H23N3O2/c1-15(2)12-13-24-18-11-7-6-10-17(18)20(21(24)26)23-22-19(25)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,22,25)/b23-20-

InChI Key

YMRNEIFMTYHGPJ-ATJXCDBQSA-N

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2/C(=N/NC(=O)CC3=CC=CC=C3)/C1=O

SMILES

CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)CC3=CC=CC=C3)C1=O

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)CC3=CC=CC=C3)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.